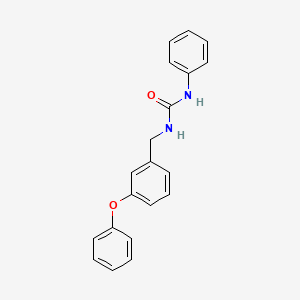

1-(3-Phenoxybenzyl)-3-phenylurea

CAS No.:

Cat. No.: VC11086383

Molecular Formula: C20H18N2O2

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H18N2O2 |

|---|---|

| Molecular Weight | 318.4 g/mol |

| IUPAC Name | 1-[(3-phenoxyphenyl)methyl]-3-phenylurea |

| Standard InChI | InChI=1S/C20H18N2O2/c23-20(22-17-9-3-1-4-10-17)21-15-16-8-7-13-19(14-16)24-18-11-5-2-6-12-18/h1-14H,15H2,(H2,21,22,23) |

| Standard InChI Key | IXVPYEJPEQQEHY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=C3 |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a urea backbone () with two substituents: a 3-phenoxybenzyl group () and a phenyl group (). This configuration places it within the broader class of N,N'-disubstituted ureas, which are known for their diverse biological activities .

Key Structural Attributes:

-

Molecular Formula: (calculated based on substituents).

-

Molecular Weight: ~326.37 g/mol.

-

Hydrogen Bonding: Intramolecular N–H···O interactions stabilize the planar urea core, a feature observed in related compounds like N-benzoyl-N'-phenylurea .

-

Electron Delocalization: The 3-phenoxybenzyl group introduces conjugation across the phenoxy and benzyl moieties, potentially enhancing stability and interaction with biological targets .

Synthesis and Reaction Pathways

General Synthetic Strategies

Phenylurea derivatives are typically synthesized via reactions between amines and isocyanates. For 1-(3-Phenoxybenzyl)-3-phenylurea, plausible routes include:

Stepwise Condensation

-

Formation of 3-Phenoxybenzylamine:

-

Reaction with Phenyl Isocyanate:

Alternative Routes

-

Hydrolysis of Thiourea Derivatives: Conversion of N-(3-phenoxybenzyl)-N'-phenylthiourea to the urea via oxidative hydrolysis, as demonstrated for N-benzoyl-N'-phenylurea .

Physicochemical Properties

Predicted Properties (Based on Analogous Compounds)

Spectroscopic Characteristics

-

¹H NMR:

-

IR Spectroscopy:

Biological and Industrial Applications

Key Mechanisms:

Insect Growth Regulation

Benzoylphenylureas (BPUs) such as diflubenzuron disrupt chitin synthesis in insects . The 3-phenoxybenzyl group in the target compound may enhance binding to chitin synthase, analogous to pyrethroids’ interaction with sodium channels .

Environmental Impact:

Environmental Fate and Bioremediation

Degradation Pathways

Microbial degradation is the primary route for phenylurea breakdown :

-

Initial Hydrolysis:

-

Cleavage of the urea bond to form 3-phenoxybenzylamine and aniline derivatives.

-

-

Oxidative Metabolism:

Bioremediation Strategies

-

Bacterial Consortia: Arthrobacter and Pseudomonas spp. mineralize phenylureas via co-metabolism .

-

Fungal Enzymes: Laccases and peroxidases from Phanerochaete chrysosporium oxidize aromatic amines .

Toxicological and Regulatory Considerations

Human Exposure Risks

-

Urinary Biomarkers: Metabolites like 3-phenoxybenzoic acid (3-PBA) are detectable in urine, with geometric mean levels of 1.7–8.86 ng/mL in exposed populations .

-

Neurotoxicity: Limited evidence, but structural analogs affect neurotransmitter systems in aquatic organisms .

Regulatory Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume